Methyl 2-(3,3-difluorocyclohexyl)acetate
Description
Methyl 2-(3,3-difluorocyclohexyl)acetate is an ester derivative featuring a cyclohexane ring substituted with two fluorine atoms at the 3,3-positions and an acetoxymethyl group. This compound is of interest in pharmaceutical and agrochemical research due to the influence of fluorine atoms on electronic properties, lipophilicity, and metabolic stability. Fluorinated cyclohexane derivatives are often employed to modulate steric and conformational behavior in drug candidates, as fluorine's electronegativity enhances binding interactions with biological targets .
Properties
IUPAC Name |
methyl 2-(3,3-difluorocyclohexyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O2/c1-13-8(12)5-7-3-2-4-9(10,11)6-7/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLCFFRIKPBNTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCC(C1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,3-difluorocyclohexyl)acetate typically involves the reaction of 3,3-difluorocyclohexanone with methyl acetate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include acids such as methanesulfonic acid, which facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,3-difluorocyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3,3-difluorocyclohexanone or 3,3-difluorocyclohexylcarboxylic acid.
Reduction: Formation of 3,3-difluorocyclohexylmethanol.
Substitution: Formation of various substituted cyclohexyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3,3-difluorocyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3,3-difluorocyclohexyl)acetate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 2-(3,3-difluorocyclohexyl)acetate can be contextualized by comparing it to analogous fluorinated esters and cyclohexane derivatives. Below is a detailed analysis:
Substituent Position and Ring Size
- The 3,3-difluoro substitution on cyclobutane may lead to greater steric hindrance compared to the cyclohexane counterpart, affecting solubility and synthetic accessibility .
Ethyl 2-(4,4-difluorocyclohexyl)acetate (CAS 915213-54-6):
The 4,4-difluoro substitution on cyclohexane results in equatorial fluorine positioning, reducing steric clashes compared to 3,3-difluoro. The ethyl ester increases lipophilicity (logP) relative to the methyl ester, influencing pharmacokinetic properties .
Functional Group Variations
- This contrasts with the target compound’s ester functionality, which prioritizes metabolic resistance .
- (R)-(3,3-Difluorocyclohexyl)methanol (CAS 2231664-00-7): The absence of an ester group and presence of a primary alcohol alters reactivity (e.g., susceptibility to oxidation). The alcohol group enables derivatization but may limit blood-brain barrier penetration compared to esters .
Fluorination vs. Other Substituents
2-(3-Methylcyclohexyl)acetic Acid (CAS 67451-76-7):
Replacing fluorine with a methyl group reduces electronegativity and increases hydrophobicity. The carboxylic acid form exhibits higher acidity (pKa ~4-5) compared to the ester (pKa ~0-1), impacting ionization in biological systems .- Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate (CAS 893643-18-0): The trifluoro and diketone groups create a highly electron-deficient structure, enhancing reactivity toward nucleophiles. This contrasts with the target compound’s single ester group, which offers milder reactivity .
Data Table: Key Properties of this compound and Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
